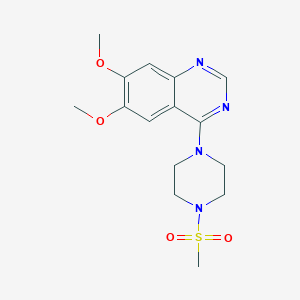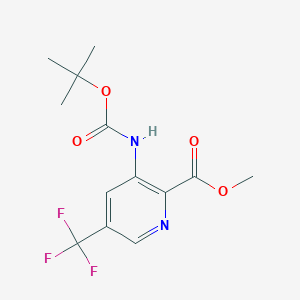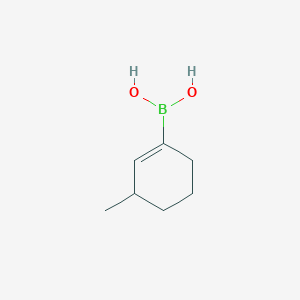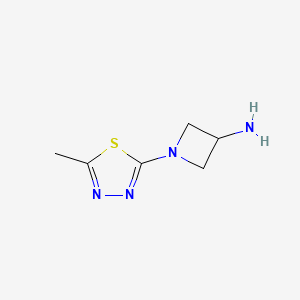
Boc-2,4-dimethoxy-D-homophenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La Boc-2,4-diméthoxy-D-homophénylalanine est un composé chimique de formule moléculaire C17H25NO6 et d'une masse moléculaire de 339,38 g/mol . Elle est principalement utilisée dans la recherche et le développement, en particulier dans les domaines de la chimie et de la biologie. Ce composé se caractérise par sa structure unique, qui comprend un groupe protecteur Boc (tert-butoxycarbonyle) et deux groupes méthoxy liés au squelette de la phénylalanine.
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse de la Boc-2,4-diméthoxy-D-homophénylalanine implique généralement la protection du groupe amino de la 2,4-diméthoxy-D-homophénylalanine avec un groupe Boc. Cela peut être réalisé par la réaction de la 2,4-diméthoxy-D-homophénylalanine avec du dicarbonate de di-tert-butyle (Boc2O) en présence d'une base telle que la triéthylamine (TEA). La réaction est généralement effectuée dans un solvant organique tel que le dichlorométhane (DCM) à température ambiante.
Méthodes de production industrielle
Les méthodes de production industrielle de la Boc-2,4-diméthoxy-D-homophénylalanine sont similaires à la synthèse en laboratoire mais sont adaptées pour répondre à des quantités plus importantes. Le processus implique les mêmes étapes de base mais peut inclure des étapes de purification supplémentaires telles que la recristallisation ou la chromatographie pour garantir la pureté du produit final.
Analyse Des Réactions Chimiques
Types de réactions
La Boc-2,4-diméthoxy-D-homophénylalanine peut subir diverses réactions chimiques, notamment :
Oxydation : Les groupes méthoxy peuvent être oxydés pour former les aldéhydes ou acides carboxyliques correspondants.
Réduction : Le composé peut être réduit pour éliminer le groupe protecteur Boc, ce qui donne de la 2,4-diméthoxy-D-homophénylalanine.
Substitution : Les groupes méthoxy peuvent être substitués par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou l'hydrogène gazeux (H2) en présence d'un catalyseur de palladium (Pd/C) sont utilisés.
Substitution : Des nucléophiles tels que le méthylate de sodium (NaOMe) ou l'éthylate de sodium (NaOEt) peuvent être utilisés pour des réactions de substitution.
Principaux produits formés
Oxydation : Aldéhydes ou acides carboxyliques.
Réduction : 2,4-diméthoxy-D-homophénylalanine.
Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.
Applications de la recherche scientifique
La Boc-2,4-diméthoxy-D-homophénylalanine a plusieurs applications dans la recherche scientifique :
Chimie : Utilisée comme brique élémentaire dans la synthèse de peptides et d'autres molécules complexes.
Biologie : Utilisée dans l'étude des interactions enzyme-substrat et du repliement des protéines.
Médecine : Recherchée pour ses propriétés thérapeutiques potentielles et comme précurseur dans la synthèse de composés pharmaceutiques.
Industrie : Utilisée dans la production de produits chimiques spécialisés et comme intermédiaire dans divers processus chimiques.
Mécanisme d'action
Le mécanisme d'action de la Boc-2,4-diméthoxy-D-homophénylalanine implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le groupe protecteur Boc peut être éliminé en milieu acide, révélant l'acide aminé actif, qui peut ensuite participer à des réactions biochimiques. Les groupes méthoxy peuvent influencer l'affinité de liaison et la spécificité du composé pour ses cibles.
Applications De Recherche Scientifique
Boc-2,4-dimethoxy-D-homophenylalanine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of Boc-2,4-dimethoxy-D-homophenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be removed under acidic conditions, revealing the active amino acid, which can then participate in biochemical reactions. The methoxy groups may influence the compound’s binding affinity and specificity for its targets.
Comparaison Avec Des Composés Similaires
Composés similaires
Boc-2,4-diméthoxy-L-homophénylalanine : L'isomère L du composé, qui peut avoir une activité biologique différente.
Boc-2,4-diméthoxy-D-phénylalanine : Manque l'extension homophénylalanine, ce qui entraîne des propriétés chimiques différentes.
Boc-2,4-diméthoxy-L-phénylalanine : L'isomère L du dérivé de la phénylalanine.
Unicité
La Boc-2,4-diméthoxy-D-homophénylalanine est unique en raison de sa stéréochimie spécifique (isomère D) et de la présence de groupes Boc et méthoxy.
Propriétés
Formule moléculaire |
C17H25NO6 |
|---|---|
Poids moléculaire |
339.4 g/mol |
Nom IUPAC |
(2R)-4-(2,4-dimethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C17H25NO6/c1-17(2,3)24-16(21)18-13(15(19)20)9-7-11-6-8-12(22-4)10-14(11)23-5/h6,8,10,13H,7,9H2,1-5H3,(H,18,21)(H,19,20)/t13-/m1/s1 |
Clé InChI |
HGSCPNMCZQFUIU-CYBMUJFWSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@H](CCC1=C(C=C(C=C1)OC)OC)C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)NC(CCC1=C(C=C(C=C1)OC)OC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-ethoxypropyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B12273824.png)


![1-[(3-Fluorocyclobutyl)sulfanyl]ethan-1-one](/img/structure/B12273838.png)
![Ethyl 3-[5-(Benzyloxy)-3-indolyl]propanoate](/img/structure/B12273848.png)

![2-bromo-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide](/img/structure/B12273868.png)


![6-[(1S)-1-aminoethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B12273887.png)
![2,5-dimethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B12273894.png)
![1,3-Diethyl 2-{bicyclo[1.1.1]pentan-1-yl}propanedioate](/img/structure/B12273903.png)
![[5-(Methoxycarbonyloxymethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate](/img/structure/B12273910.png)
